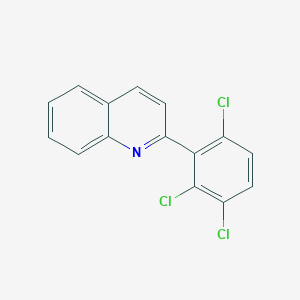

2-(2,3,6-Trichlorophenyl)quinoline

CAS No.:

Cat. No.: VC17263279

Molecular Formula: C15H8Cl3N

Molecular Weight: 308.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8Cl3N |

|---|---|

| Molecular Weight | 308.6 g/mol |

| IUPAC Name | 2-(2,3,6-trichlorophenyl)quinoline |

| Standard InChI | InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H |

| Standard InChI Key | ZVFMKNVVUZGTLY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2-(2,3,6-Trichlorophenyl)quinoline exhibits conflicting molecular formula reports across sources, complicating its precise characterization (Table 1).

Table 1: Reported Molecular Formulas and Weights

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Vulcanchem | C₁₅H₈Cl₃N | 308.6 |

| Alternative reports | C₁₃H₇Cl₃N | 295.56 |

The discrepancy may arise from structural isomerism or variations in synthetic routes, such as differing chlorination patterns or byproduct formation during synthesis. The quinoline core consists of a benzene ring fused to a pyridine ring, while the 2,3,6-trichlorophenyl substituent introduces steric hindrance and electronic effects that influence reactivity .

Spectroscopic Properties

While specific spectroscopic data for 2-(2,3,6-Trichlorophenyl)quinoline are unavailable, analogous chloroquinolines exhibit distinct UV-Vis absorption bands near 270–320 nm due to π→π* transitions in the aromatic system . NMR spectra of similar compounds show characteristic signals for quinoline protons at δ 7.5–9.0 ppm and chlorine-substituted aromatic protons upfield at δ 7.0–7.4 ppm .

Synthetic Methodologies

Direct Synthesis Pathways

No explicit synthesis protocols for 2-(2,3,6-Trichlorophenyl)quinoline are documented, but related chlorophenylquinolines are typically synthesized via:

-

Friedländer annulation: Condensation of 2-aminobenzophenones with ketones in acidic conditions .

-

Vilsmeier-Haack reaction: Formylation of acetanilide derivatives followed by cyclization .

The trichlorophenyl group may be introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling, though chlorination conditions must avoid over-halogenation .

Patent-Based Approaches

US4772747A describes a route to 2,4,6-trichlorophenylhydrazine, a potential precursor for chlorophenylquinolines . Key steps include:

-

Chlorination of N-anilinodicarboximide: Phthalic anhydride reacts with phenylhydrazine to form intermediates, which are chlorinated to yield N-(2,4,6-trichloroanilino)dicarboximide .

-

Base-mediated liberation: Treatment with amines (e.g., butylamine) releases 2,4,6-trichlorophenylhydrazine, which could undergo cyclization to form quinoline derivatives .

Biological Activities and Mechanisms

For 2-(2,3,6-Trichlorophenyl)quinoline, the trichlorophenyl group may enhance membrane permeability and target binding via hydrophobic interactions, while the quinoline core could intercalate DNA or inhibit metalloenzymes.

Hypothesized Therapeutic Targets

-

Antimicrobial Activity: Chloroquinolines disrupt microbial cell membranes and inhibit DNA gyrase .

-

Anticancer Potential: Chlorine atoms may enhance topoisomerase inhibition, as seen in camptothecin analogs.

-

Anti-inflammatory Effects: COX-2 selectivity is plausible due to steric complementarity with the enzyme’s active site .

Research Gaps and Future Directions

Characterization Challenges

The molecular formula discrepancy underscores the need for high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction studies to resolve structural ambiguities.

Biological Screening Priorities

-

In vitro assays: Test against Plasmodium falciparum (antimalarial), Staphylococcus aureus (antibacterial), and MCF-7 cells (anticancer) .

-

ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume